
Glycitin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Glycitin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Wege aus:
Entzündungshemmende Wirkung: this compound hemmt den NF-κB-Signalweg und reduziert die Produktion von pro-inflammatorischen Zytokinen wie TNF-α, IL-1β und IL-6.
Antioxidative Wirkung: this compound fängt freie Radikale ab und schützt so Zellen vor oxidativem Stress.
Östrogene Wirkung: this compound bindet an Östrogenrezeptoren, imitiert die Wirkungen von Östrogen und bietet Vorteile wie Knochengesundheit und kardiovaskulären Schutz.
Wirkmechanismus
Target of Action
Glycitin, a natural isoflavone extracted from legumes, primarily targets chondrocytes . Chondrocytes are the only cells found in healthy cartilage and are responsible for maintaining cartilage homeostasis . This compound also targets the NF-κB signaling pathway , which plays a crucial role in inflammation and is involved in the development of osteoarthritis .
Mode of Action
This compound interacts with its targets by exerting an anti-inflammatory effect . It inhibits the activation of the NF-κB signaling pathway, thereby reducing inflammation . This action is particularly beneficial in conditions like osteoarthritis, where inflammation contributes to cartilage degeneration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is a glycoside and can be transformed to glycitein by human intestinal flora by the action of beta-glucosidases .
Result of Action
The primary result of this compound’s action is the suppression of cartilage destruction, particularly in the context of osteoarthritis . By inhibiting the NF-κB signaling pathway, this compound reduces inflammation and slows the degeneration of cartilage . This suggests that this compound can potentially be used for the treatment of joint degenerative diseases, including osteoarthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the presence of specific intestinal flora capable of transforming this compound to glycitein can also impact the bioavailability and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Glycitin interacts with various biomolecules in the body. It has been found to promote human dermal fibroblast cell proliferation and migration via TGF‐β signaling . This suggests that this compound may interact with TGF‐β, a protein that controls proliferation, cellular differentiation, and other functions in most cells.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to promote human dermal fibroblast cell proliferation and migration . In addition, this compound treatment produces anti-photoaging effects such as collagen type I and collagen type III increase at both the mRNA and protein levels .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into glycitein by human intestinal flora through the action of beta-glucosidases . Glycitein then exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be transformed into glycitein by human intestinal flora through the action of beta-glucosidases . This suggests that the effects of this compound may change over time as it is metabolized into different compounds.
Metabolic Pathways
This compound is involved in the metabolic pathway where it is transformed into glycitein by human intestinal flora through the action of beta-glucosidases . This suggests that this compound interacts with beta-glucosidases, an enzyme involved in the metabolism of glycosides.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Glycitin kann durch die Glykosylierung von Glycitein synthetisiert werden. Der Prozess beinhaltet die Reaktion von Glycitein mit Glucose in Gegenwart eines Glykosyltransferase-Enzyms. Diese enzymatische Reaktion stellt die Anbindung des Glucosemoleküls an das Glycitein sicher und bildet this compound .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound typischerweise aus Sojabohnen extrahiert. Der Extraktionsprozess umfasst mehrere Schritte:
Sojabohnenverarbeitung: Sojabohnen werden zunächst gereinigt und entspelzt.
Extraktion: Die Isoflavonoide, einschließlich this compound, werden mit Lösungsmitteln wie Ethanol oder Methanol extrahiert.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glycitin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: this compound kann durch Beta-Glucosidasen zu Glycitein und Glucose hydrolysiert werden.
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Produkte führen.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Beta-Glucosidasen werden üblicherweise für die Hydrolyse von this compound verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden eingesetzt.
Hauptprodukte, die gebildet werden:
Hydrolyse: Glycitein und Glucose.
Oxidation: Verschiedene oxidierte Derivate von this compound.
Reduktion: Reduzierte Formen von this compound.
Vergleich Mit ähnlichen Verbindungen
Glycitin ist eines von mehreren Isoflavonoiden, die in Sojabohnen vorkommen. Weitere ähnliche Verbindungen sind:
Genistin: Ein weiteres Isoflavonglykosid, das in Sojabohnen vorkommt.
Daidzin: Die Glykosidform von Daidzein, bekannt für seine entzündungshemmenden und antioxidativen Wirkungen.
Glycitein: Die Aglykonform von this compound, die durch Hydrolyse von this compound entsteht.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Glykosylierung einzigartig, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Aglykonform, Glycitein, erhöht . Diese Glykosylierung ermöglicht es this compound auch, leichter vom Körper aufgenommen und genutzt zu werden, was eine Reihe von gesundheitlichen Vorteilen bietet .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBAVEKZGSOMOJ-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193227 | |
| Record name | Glycitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40246-10-4 | |
| Record name | Glycitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40246-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040246104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S44P62XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Glycitin exerts its anticancer effect on human lung cancer cells (A549) through the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and inhibition of the PI3K/AKT signaling pathway []. It also inhibits the migration and invasion of these cells []. In dermal fibroblasts, this compound promotes cell proliferation and migration, induces collagen synthesis, and increases transforming growth factor-beta (TGF-β) expression, leading to the phosphorylation of Smad2 and Smad3 and ultimately protecting skin cells from aging [].
A: this compound, also known as 4′-hydroxy-6-methoxyisoflavone-7-D-glucoside, has the molecular formula C22H22O10 and a molecular weight of 446.4 g/mol []. Spectroscopic data, including mass and nuclear magnetic resonance (NMR) spectral analyses, were used to confirm the structure of its derivative, 3′-hydroxythis compound []. Further spectroscopic details for this compound itself can be found in published literature.
A: this compound, along with other isoflavones like daidzin and genistin, can be extracted from soybean using various solvents and analyzed with HPLC. [, ] The stability of this compound is influenced by factors like temperature and the presence of deoxidants and desiccants. [] It is less thermally stable than daidzin and genistin. [] Specific applications under various conditions need further investigation.
ANone: this compound itself is not typically considered a catalyst and doesn't have well-defined catalytic properties. Its applications stem from its biological activity rather than catalytic function.
A: While computational studies on this compound are limited, molecular docking was used to confirm the affinity of this compound with a predicted target related to lipid metabolism, suggesting potential for future research in this area [].
A: Research shows that the addition of a hydroxyl group to this compound, forming 3′-hydroxythis compound, significantly enhances its antioxidant and anti-α-glucosidase activity []. This modification also impacts its stability []. Further SAR studies are needed to fully elucidate the impact of other structural changes.
A: this compound's stability is affected by factors like temperature, with higher temperatures leading to degradation. Storage at 4°C with deoxidant and desiccant showed the highest residual levels of this compound in steamed black soybeans and koji []. Formulation strategies to improve stability and bioavailability need further exploration.
A: While information on the specific ADME properties of this compound is limited, it is known that isoflavone glycosides, including this compound, are metabolized in the human gut by bacterial enzymes, releasing the aglycone form [, ]. More research is needed to fully understand the PK/PD profile of this compound.
A: In vitro studies show that this compound inhibits the proliferation of lung cancer cells (A549) [], while promoting proliferation and migration of dermal fibroblasts []. In vivo, this compound, in combination with daidzin, reduced body weight, adipose tissue, blood glucose, and serum HbA1c levels in C57BL/6J mice fed a high-fat diet, suggesting potential anti-obesity and anti-diabetic effects []. No clinical trials on this compound have been reported yet.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



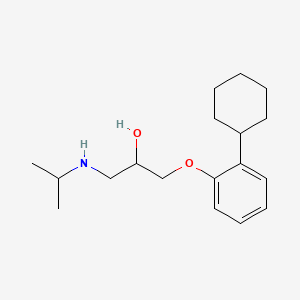
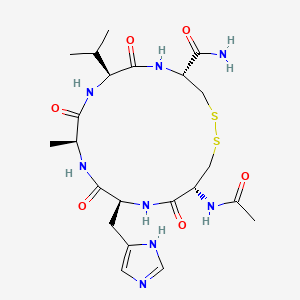
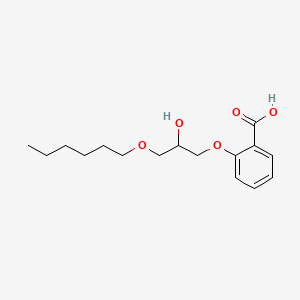
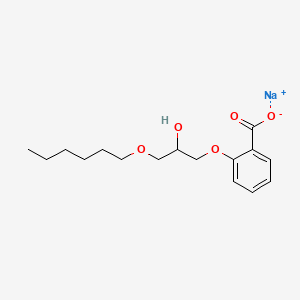
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)
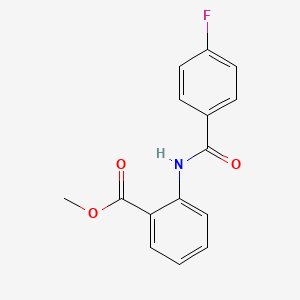

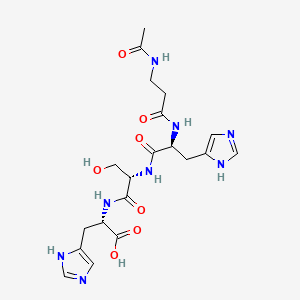

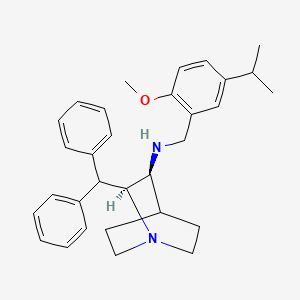
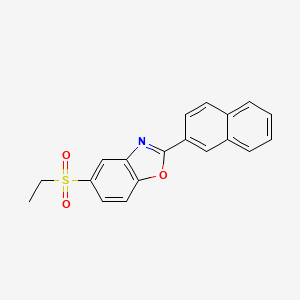
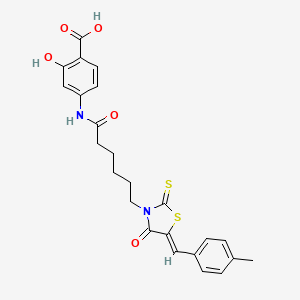
![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
